molecular formula C22H26N4O4 B2455393 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide CAS No. 1005303-76-3

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide

Cat. No.: B2455393
CAS No.: 1005303-76-3
M. Wt: 410.474
InChI Key: ADIWHBFFQQSUAZ-UHFFFAOYSA-N
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Description

The compound "2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide" is an intriguing chemical entity known for its diverse applications in various scientific fields. Its complex structure comprises multiple functional groups, making it a subject of extensive research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide" typically involves a multi-step process:

  • Starting Material Preparation: The initial step includes synthesizing the intermediate compounds required for the final product.

  • Ethylation and Methylation: These steps involve adding ethyl and methyl groups to the intermediate, carried out under controlled conditions with specific catalysts.

  • Formation of the Pyrido[2,3-d]pyrimidine Core: This step includes cyclization reactions using reagents such as phosphorus oxychloride.

  • Final Coupling: The last step involves coupling the pyrido[2,3-d]pyrimidine core with phenethylacetamide, utilizing coupling agents like N,N’-carbonyldiimidazole.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up, utilizing high-efficiency reactors and optimized reaction conditions to enhance yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: It undergoes oxidation reactions, often in the presence of oxidizing agents such as potassium permanganate.

  • Reduction: It can be reduced using agents like lithium aluminium hydride.

  • Substitution: Nucleophilic and electrophilic substitution reactions can modify various functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Sodium borohydride, lithium aluminium hydride.

  • Solvents: Dimethyl sulfoxide, tetrahydrofuran.

Major Products Formed

  • From Oxidation: Oxidized derivatives with altered functional groups.

  • From Reduction: Reduced forms with hydrogen additions.

  • From Substitution: Substituted compounds with new functional groups attached.

Scientific Research Applications

Chemistry

  • Catalysis: Used as a catalyst in certain organic reactions.

  • Synthesis of New Compounds: Serves as a building block for synthesizing complex molecules.

Biology

  • Enzyme Inhibition: Potentially used as an enzyme inhibitor in biochemical assays.

  • Cellular Studies: Investigated for its effects on cell signaling pathways.

Medicine

  • Pharmaceutical Research: Explored for its potential therapeutic effects.

  • Drug Design: Studied as a lead compound in the design of new drugs.

Industry

  • Material Science: Utilized in the development of advanced materials.

  • Chemical Manufacturing: Employed in the synthesis of specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. It binds to these targets, altering their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.

Comparison with Similar Compounds

Unique Features

  • Structural Complexity: The unique combination of functional groups distinguishes it from other compounds.

  • Versatility: Its ability to participate in diverse reactions makes it valuable in multiple fields.

Similar Compounds

  • 2-(5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidin-2-yl)acetamide: Shares a similar core structure but lacks certain functional groups.

  • N-phenethyl-2-(5-ethoxy-6-methylpyrido[2,3-d]pyrimidin-4-yl)acetamide: Another analog with slight variations in functional groups.

This comprehensive overview highlights the versatility and potential applications of "2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide" in various scientific domains. The compound's unique structural features and diverse reactivity make it a valuable subject for ongoing research and industrial applications.

Properties

IUPAC Name

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c1-4-16-13-24-20-18(19(16)30-5-2)21(28)26(22(29)25(20)3)14-17(27)23-12-11-15-9-7-6-8-10-15/h6-10,13H,4-5,11-12,14H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIWHBFFQQSUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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